molecular formula C4H10O2 B1204669 Ethoxymethoxymethane CAS No. 22251-34-9

Ethoxymethoxymethane

Cat. No.: B1204669
CAS No.: 22251-34-9
M. Wt: 90.12 g/mol
InChI Key: CHCLGECDSSWNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethoxymethoxymethane is a synthetic ether compound that serves specialized roles in research and development, particularly as a performance-enhancing cosolvent. Its structure lends itself to applications requiring improved solubility and stability in complex mixtures. Primary research applications include Fuel Technology, where it is investigated for its significant effect on the solubility and phase stability of methanol in gasoline blends, helping to overcome the challenge of phase separation in alternative fuels . In Synthetic Chemistry, its properties as a volatile ether make it a candidate solvent or reagent for specialized reactions, including formulation chemistry and the synthesis of other chemical derivatives. As a chemical intermediate, it can be used to produce other valuable compounds. Researchers value this compound for its ability to modify the physical properties of mixtures. Handling this compound requires standard laboratory safety precautions for volatile organic compounds. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

CAS No.

22251-34-9

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

IUPAC Name

methoxymethoxyethane

InChI

InChI=1S/C4H10O2/c1-3-6-4-5-2/h3-4H2,1-2H3

InChI Key

CHCLGECDSSWNCP-UHFFFAOYSA-N

SMILES

CCOCOC

Canonical SMILES

CCOCOC

Other CAS No.

22251-34-9

Synonyms

ethoxymethoxymethane

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Ethoxymethoxymethane is widely used as a solvent in organic synthesis. Its ability to dissolve various compounds makes it essential for facilitating chemical reactions. It is particularly useful in the synthesis of complex organic molecules where solubility is crucial.

Biological Sample Preparation

This compound plays a vital role in preparing biological samples for analytical techniques such as chromatography and spectroscopy. Its solvent properties enhance the solubility of biological materials, making it easier to analyze complex mixtures.

Pharmaceutical Synthesis

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Its role in drug formulation highlights its importance in developing new therapeutic agents.

Industrial Applications

Beyond research, this compound is utilized in the production of coatings, adhesives, and cleaning agents due to its effective solvent properties. This versatility makes it valuable in various industrial applications.

Case Study 1: Chromatographic Analysis

In a study focused on formaldehyde analysis in cosmetic products, this compound was used as a derivatizing agent. The study demonstrated that optimal conditions for simultaneous derivatization of formaldehyde were achieved using a mixture that included this compound, leading to improved detection sensitivity in gas chromatography-mass spectrometry (GC-MS) analyses .

Case Study 2: Solvent Efficacy

Research evaluating the efficacy of various solvents in organic synthesis highlighted this compound's superior ability to dissolve hydrophobic compounds compared to other common solvents . This property was particularly beneficial in synthesizing complex natural products.

Summary Table of Applications

Application AreaDetails
Organic Synthesis Solvent for dissolving compounds and facilitating chemical reactions
Biological Sample Preparation Used in chromatography and spectroscopy for enhanced solubility
Pharmaceutical Synthesis Intermediate for bioactive compounds
Industrial Applications Used in coatings, adhesives, and cleaning agents

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethoxymethoxymethane belongs to a class of ethers and acetals with diverse industrial applications. Below is a detailed comparison with structurally or functionally related compounds:

Dimethoxymethane (Methylal, C₃H₈O₂)

  • Structure : Two methoxy groups attached to a central carbon.
  • Properties : Lower molecular weight (76.09 g/mol) than this compound (104.15 g/mol), resulting in higher volatility but lower boiling point (42°C).
  • Applications : Used as a solvent and fuel additive. However, this compound’s mixed substituents provide better solvation for lithium ions and lower viscosity , making it superior in battery electrolytes .
  • Analytical Performance : In formaldehyde detection methods, both compounds show recoveries >89%, but this compound exhibits comparable precision (<12% RSD) at lower detection limits (0.005%) .

Diethoxymethane (Ethylal, C₅H₁₂O₂)

  • Structure : Two ethoxy groups attached to a central carbon.
  • Properties : Higher molecular weight (104.15 g/mol) but higher viscosity than this compound due to bulkier ethoxy groups.
  • Applications: Less effective in lithium-ion batteries due to slower ion mobility. However, both compounds are used in fuel additives, with this compound showing better miscibility in methanol-gasoline blends .

1-Ethoxy-2-methoxyethane (C₅H₁₂O₂)

  • Structure : Structural isomer of this compound, with methoxy and ethoxy groups on adjacent carbons.

Tetrahydrofuran (THF, C₄H₈O)

  • Structure : Cyclic ether with a five-membered ring.
  • Properties: Higher boiling point (66°C) and superior solvation power for polar molecules. However, this compound outperforms THF in ionic conductivity (critical for electrolytes) and thermal stability in non-aqueous systems .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Viscosity (cP) Ionic Conductivity (mS/cm)
This compound 104.15 ~90–95* 0.6–0.8 4.5–5.0
Dimethoxymethane 76.09 42 0.4–0.5 3.0–3.5
Diethoxymethane 104.15 102 1.2–1.5 2.0–2.5
Tetrahydrofuran 72.11 66 0.55 3.8–4.2

*Estimated based on structural analogs .

Table 2: Analytical Performance in Formaldehyde Detection

Compound Recovery (%) Precision (RSD%) LOQ (%)
This compound 89.6–106.6 <12 0.005
Dimethoxymethane 90.1–105.3 <12 0.005
Diethoxymethane 88.9–104.7 <12 0.005

Data from validated HS-GC-MS methods .

Q & A

Q. What are the established synthesis methods for ethoxymethoxymethane, and how do reaction conditions influence yield?

this compound can be synthesized via acid-catalyzed reactions between methanol, ethanol, and formaldehyde under controlled conditions. For example, Cao et al. (2009) developed a method using methanol/ethanol mixtures with hydrochloric acid as a catalyst, achieving optimal yields at 60°C over 24 hours . Key variables include temperature, catalyst concentration, and reactant ratios. Researchers should validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR).

Q. How is EMM used as a derivative in formaldehyde detection, and what are its advantages in forensic analysis?

EMM forms via formaldehyde reaction with methanol/ethanol in acidic conditions, enabling indirect quantification of formaldehyde in complex matrices like cosmetics. This approach avoids formaldehyde’s volatility and matrix interference. For example, HS-GC-MS analysis of seized hair-straightener creams detected EMM as a formaldehyde derivative, with validation via fortified blank matrices (0.2% formaldehyde recovery) . Methodological rigor requires kinetic studies to optimize reaction time and temperature (e.g., 60°C for 30 minutes) .

Q. What safety protocols are critical when handling EMM in laboratory settings?

EMM is flammable and requires grounding, explosion-proof equipment, and non-sparking tools during handling . Personal protective equipment (PPE) must include gloves, goggles, and fume hoods to prevent inhalation or skin contact. Storage should adhere to fire safety standards (e.g., in ventilated, cool areas away from oxidizers) . Researchers must document risk assessments and emergency response plans in line with institutional guidelines.

Advanced Research Questions

Q. How can HS-GC-MS parameters be optimized to distinguish EMM from co-eluting compounds like methylal or ethylal?

Chromatographic resolution of EMM requires tailored column selection (e.g., polar capillary columns) and temperature programming. For instance, Ferrari Júnior et al. (2022) achieved baseline separation using a DB-WAX column (30 m × 0.25 mm ID) with a 40°C initial hold, ramping at 10°C/min to 200°C . Mass spectral libraries (e.g., NIST) should confirm EMM’s characteristic fragments (m/z 75, 91). Method validation must include specificity tests against structurally similar ethers .

Q. How should researchers resolve contradictions in EMM formation kinetics across studies?

Discrepancies in reaction rates (e.g., faster EMM formation in methanol vs. ethanol systems) may arise from solvent polarity or acid catalyst efficiency . Systematic replication under controlled conditions (pH, temperature gradients) is essential. Statistical tools like ANOVA can identify significant variables, while Arrhenius plots elucidate activation energy differences. Cross-referencing with peer-reviewed kinetic models (e.g., Cao et al., 2009) ensures robust interpretation .

Q. What role does EMM play in enhancing fuel solubility, and how can its physicochemical properties be leveraged in energy research?

EMM improves methanol/gasoline blend homogeneity by reducing phase separation, as demonstrated in solubility studies at varying temperatures (20–40°C) . Researchers should characterize EMM’s partition coefficients and Hansen solubility parameters to predict compatibility with alternative fuels (e.g., biodiesel). Computational modeling (e.g., COSMO-RS) can validate experimental data and guide formulation adjustments.

Methodological Considerations

  • Data Validation : Always include quality control (QC) samples (e.g., fortified matrices) to confirm analytical accuracy .
  • Ethical Reporting : Align with PRISMA or Cochrane guidelines for systematic reviews, ensuring transparency in data selection and bias assessment .
  • Interdisciplinary Collaboration : Engage with forensic chemists, toxicologists, and chemical engineers to address multifaceted challenges in EMM applications .

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